molecular formula C25H27N3O4 B2418409 N-benzyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide CAS No. 898441-35-5

N-benzyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2418409
CAS No.: 898441-35-5
M. Wt: 433.508
InChI Key: ACVYJCPTKAVOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. Its structure incorporates a 4H-pyran-4-one core linked to a phenylpiperazine moiety via a methyl bridge, and further functionalized with a N-benzyl acetamide side chain. This molecular architecture is significant as pyran derivatives are recognized for their neuroprotective properties and are actively investigated for potential applications in complex neurodegenerative conditions . Specifically, the piperazine ring is a common pharmacophore in drug discovery, known to contribute favorably to a compound's bioavailability and its ability to interact with central nervous system (CNS) targets . Similarly, the acetamide functional group is a key structural element found in compounds reported to exhibit acetylcholinesterase (AChE) inhibitory activity, which is a validated therapeutic strategy for Alzheimer's disease (AD) . Researchers can utilize this compound as a valuable chemical scaffold or building block for developing novel therapeutic agents. It is particularly suited for in vitro studies aimed at exploring structure-activity relationships (SAR), screening for inhibitory activity against enzymes like AChE and butyrylcholinesterase (BuChE), or investigating mechanisms related to oxidative stress and amyloid-beta aggregation, which are key pathways in neurodegenerative disease pathology . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c29-23-15-22(17-27-11-13-28(14-12-27)21-9-5-2-6-10-21)31-18-24(23)32-19-25(30)26-16-20-7-3-1-4-8-20/h1-10,15,18H,11-14,16-17,19H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVYJCPTKAVOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzyl group, a piperazine moiety, and a pyran ring. The presence of these functional groups suggests potential interactions with various biological targets.

Chemical Structure

N benzyl 2 4 oxo 6 4 phenylpiperazin 1 yl methyl 4H pyran 3 yl oxy acetamide\text{N benzyl 2 4 oxo 6 4 phenylpiperazin 1 yl methyl 4H pyran 3 yl oxy acetamide}

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in key metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

In a study evaluating the anticancer potential of similar compounds, derivatives featuring the piperazine structure demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs were tested against Mia PaCa-2 and PANC-1 cell lines, showing promising results in inhibiting cell proliferation .

Antimicrobial Properties

Another investigation focused on the antimicrobial activity of related piperazine derivatives revealed that certain compounds exhibited broad-spectrum antibacterial effects. The minimum inhibitory concentration (MIC) values were recorded at 15.62 µg/mL for effective agents .

Comparative Biological Activity Table

Compound NameActivity TypeMIC (µg/mL)Reference
N-benzyl-2-acetamideAntimicrobial15.62
Piperazine Derivative 1AnticancerVaries
Piperazine Derivative 2Enzyme InhibitionNot Specified

Synthetic Routes and Research Applications

The synthesis of this compound typically involves multi-step organic reactions. These include:

  • Formation of the Pyran Ring : Cyclization reactions are employed to construct the pyran structure.
  • Introduction of the Piperazine Group : This is achieved through nucleophilic substitution.
  • Final Coupling : The final product is obtained by coupling intermediate compounds .

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Structure–Activity Relationships (SAR) : Understanding how modifications to the chemical structure influence biological activity could lead to more potent derivatives.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy is essential for advancing this compound toward clinical applications.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-benzyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide, and how are intermediates characterized?

  • The synthesis typically involves multi-step reactions, starting with functionalization of the pyran core. For example, the oxyacetamide moiety is introduced via nucleophilic substitution or coupling reactions. Critical intermediates (e.g., 4-oxo-pyran derivatives) are synthesized using catalysts like sodium hydride or potassium carbonate in polar aprotic solvents (DMF, DMSO) .
  • Characterization Methods :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity and bond formation (e.g., methylene bridge at δ ~4.5 ppm for CH₂ groups) .
  • HPLC : Purity (>95%) is validated using reverse-phase C18 columns with UV detection at 254 nm .

Q. How do researchers validate the molecular structure of this compound?

  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 505.2) .
  • X-ray Crystallography (if applicable): Single-crystal diffraction resolves bond angles and stereochemistry, particularly for chiral centers introduced during synthesis .

Advanced Research Questions

Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., dimerization)?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) minimize side reactions by stabilizing intermediates .
  • Temperature Control : Maintaining reactions at 0–5°C during acylations prevents thermal degradation .
  • Catalyst Screening : Bases like piperidine or DBU enhance regioselectivity in heterocyclic ring formation .
  • Example Optimization Table :

ConditionYield (%)Purity (%)
DMF, 25°C6292
DMSO, 0°C7897

Q. How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?

  • Cross-Validation : Compare with analogs (e.g., N-(4-chlorobenzyl) derivatives) to identify substituent-induced shifts .
  • Deuterium Exchange Experiments : Confirm labile protons (e.g., NH in acetamide) using D₂O .
  • Dynamic NMR : Resolve rotational barriers in piperazine rings by variable-temperature NMR .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

  • Derivative Synthesis : Modify the benzyl or piperazine groups (e.g., fluorophenyl or methoxy substitutions) to assess bioactivity changes .
  • Molecular Docking : Simulate binding to targets (e.g., kinase domains) using software like AutoDock Vina, focusing on hydrogen bonds with the pyran-4-one core .
  • In Vitro Assays : Test cytotoxicity (IC₅₀) against cancer cell lines (e.g., HeLa) and compare with control compounds .

Methodological Challenges

Q. How are stability issues addressed during storage or biological assays?

  • Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis of the acetamide group .
  • Buffered Solutions : Use pH 7.4 PBS to avoid degradation in aqueous environments during cell-based assays .

Q. What analytical techniques resolve impurities in final products?

  • Preparative HPLC : Isolate minor impurities (>0.5%) using gradient elution (acetonitrile/water + 0.1% TFA) .
  • LC-MS/MS : Identify degradation products (e.g., oxidized piperazine) via fragmentation patterns .

Data Interpretation

Q. How are computational models (e.g., QSAR) applied to predict pharmacokinetic properties?

  • ADME Prediction : Tools like SwissADME estimate logP (~3.2) and BBB permeability, guided by the compound’s lipophilic piperazine group .
  • Metabolic Stability : CYP450 inhibition assays (e.g., CYP3A4) assess potential drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.